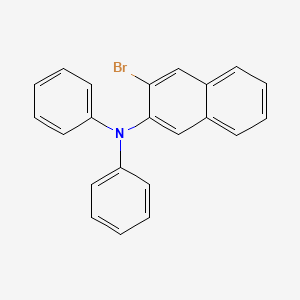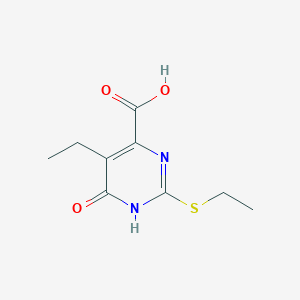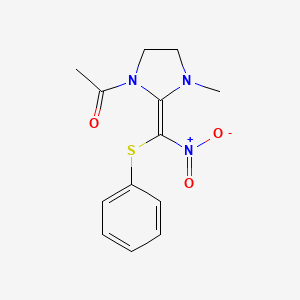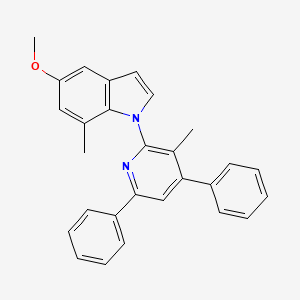
3-Bromo-N,N-diphenylnaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N,N-diphenylnaphthalen-2-amine is an organic compound characterized by the presence of a bromine atom at the third position of the naphthalene ring and two phenyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,N-diphenylnaphthalen-2-amine typically involves the bromination of N,N-diphenylnaphthalen-2-amine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of N,N-diphenylnaphthalen-2-amine derivatives with various substituents replacing the bromine atom.
Oxidation: Oxidized derivatives such as naphthoquinones or other oxygenated compounds.
Reduction: Formation of N,N-diphenylnaphthalen-2-amine without the bromine atom.
Applications De Recherche Scientifique
3-Bromo-N,N-diphenylnaphthalen-2-amine has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds and drug candidates.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-Bromo-N,N-diphenylnaphthalen-2-amine depends on its application. In organic electronics, the compound’s electronic properties are influenced by the presence of the bromine atom and the conjugated naphthalene and phenyl rings, which facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Similar Compounds:
N,N-diphenylnaphthalen-2-amine: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3-Chloro-N,N-diphenylnaphthalen-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
3-Iodo-N,N-diphenylnaphthalen-2-amine:
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and electronic properties that can be exploited in various applications. The bromine atom’s size and electronegativity also influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Propriétés
Formule moléculaire |
C22H16BrN |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
3-bromo-N,N-diphenylnaphthalen-2-amine |
InChI |
InChI=1S/C22H16BrN/c23-21-15-17-9-7-8-10-18(17)16-22(21)24(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-16H |
Clé InChI |
WMSSQTUHWIECGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/no-structure.png)
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)





![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)

